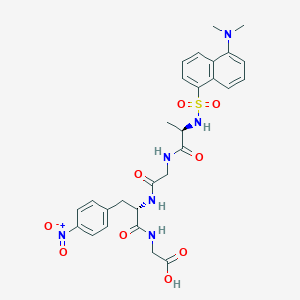
4,6-Dichloropyridazine-3-carboxylic acid
Vue d'ensemble
Description
4,6-Dichloropyridazine-3-carboxylic acid is a chemical compound with the molecular formula C5H2Cl2N2O2 and a molecular weight of 192.98 . It is used as a building block in research .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridazine ring with two chlorine atoms and a carboxylic acid group . The exact structure can be represented by the SMILES string: OC(=O)C1=NN=C(Cl)C=C1Cl .Applications De Recherche Scientifique
Synthesis and Reactions
4,6-Dichloropyridazine-3-carboxylic acid is a versatile compound used in various chemical synthesis processes. Heinisch (1973) described a method to prepare Pyridazine-4-carboxylic acid from 3,6-dichloropyridazine-4-carboxylic acid through catalytic hydrogenation. This process also involves the Claisen condensation to produce ethyl 3-oxo-3-(4′-pyridazinyl)-propionate, which further reacts with compounds like urea and hydroxylamine to yield various derivatives (Heinisch, 1973).
Molecular Structure Analysis
Prabavathi, Nayaki, and Reddy (2015) conducted a detailed vibrational spectral analysis of this compound using FT-IR and FT-Raman spectroscopic techniques. They employed the density functional theory (DFT) method for molecular structure analysis, which helped in understanding the molecule's stability, charge distribution, and potential for non-linear optical behavior (Prabavathi, Nayaki, & Reddy, 2015).
Derivatives with Biological Activity
The creation of biologically active derivatives from this compound is a significant area of research. Heinisch et al. (1996) synthesized a series of pyridazino[3,4-b][1,5]benzodiazepin-5-ones starting from this compound chloride, which were evaluated as potential HIV-1 reverse transcriptase inhibitors. This research highlights the compound's utility in developing therapeutically relevant molecules (Heinisch et al., 1996).
Crystal and Molecular Structure Studies
Studies on the crystal and molecular structures of derivatives of this compound provide insights into their chemical properties and potential applications. Gryz et al. (2003) investigated the crystal structures of pyridazine-3-carboxylic acid hydrochloride and zinc(II) pyridazine-3-carboxylate tetrahydrate, revealing details about molecular interactions and structural configurations (Gryz et al., 2003).
Synthesis of Spiro Heterocycles
The compound serves as a precursor for synthesizing spiro heterocycles, demonstrating its utility in creating complex molecular structures. Nazarenko et al. (2007) reported the synthesis of 2-functionalized 2H-3,4-dihydro-1,4-benzothiazin-3-ones, using derivatives of this compound, leading to the formation of spiro derivatives with potential biological activity (Nazarenko et al., 2007).
Orientations Futures
4,6-Dichloropyridazine-3-carboxylic acid, as a building block, has potential applications in various fields of research . A related compound, Ethyl 4,6-Dichloropyridazine-3-carboxylate, is used in the preparation of Deucravacitinib, a deuterated API for TYK2 Inhibition , suggesting potential applications in pharmaceutical research.
Mécanisme D'action
Target of Action
It’s known that similar compounds have been used in the synthesis of α-(halohetaroyl)-2-azahetarylacetonitriles , which suggests potential interactions with various biological targets.
Mode of Action
It’s known that similar compounds can inhibit the function of viruses by inhibiting the production of proteins vital for cell division .
Biochemical Pathways
It’s known that similar compounds can inhibit the function of viruses by inhibiting the production of proteins vital for cell division . This suggests that it may interfere with protein synthesis pathways.
Result of Action
It’s known that similar compounds can inhibit the function of viruses by inhibiting the production of proteins vital for cell division . This suggests that it may have antiviral properties.
Action Environment
It’s known that similar compounds are stable under inert atmosphere and at temperatures between 2-8°c .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 4,6-Dichloropyridazine-3-carboxylic acid are not well-studied. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the presence of other molecules .
Cellular Effects
It is possible that this compound could influence cell function by interacting with various cellular components, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It is possible that the effects of this compound could change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is possible that the effects of this compound could vary with dosage, potentially leading to threshold effects or toxic effects at high doses .
Metabolic Pathways
It is likely that this compound could interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound could interact with various transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
4,6-dichloropyridazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-2-1-3(7)8-9-4(2)5(10)11/h1H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHNQEXUXBNNEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(3,4-Dichlorophenyl)phenyl]sulfonyl chloride](/img/structure/B3025301.png)



![[2,2'-Bipyridine]-5,5'-diamine](/img/structure/B3025308.png)



![6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B3025313.png)

![3-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,2,4-oxadiazole](/img/structure/B3025318.png)
